molecular formula C13H8BrF3 B12973080 4'-(Bromomethyl)-2,4,6-trifluoro-1,1'-biphenyl

4'-(Bromomethyl)-2,4,6-trifluoro-1,1'-biphenyl

Cat. No.: B12973080
M. Wt: 301.10 g/mol
InChI Key: OAAADWCTUDPQKW-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group and three fluorine atoms attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,6-trifluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl may involve continuous flow processes where the precursor and bromination reagent are mixed in a pipeline reactor. This method allows for better control of reaction conditions and improved yield .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the biphenyl core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

Molecular Formula

C13H8BrF3

Molecular Weight

301.10 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3,5-trifluorobenzene

InChI

InChI=1S/C13H8BrF3/c14-7-8-1-3-9(4-2-8)13-11(16)5-10(15)6-12(13)17/h1-6H,7H2

InChI Key

OAAADWCTUDPQKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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